An In-Depth Technical Guide to 3(5)-Ethyl-5(3)-phenylpyrazole: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 3(5)-Ethyl-5(3)-phenylpyrazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their unique structural features and diverse biological activities have led to their incorporation into a wide array of pharmaceuticals, agrochemicals, and functional materials. This technical guide focuses on a specific, yet significant, member of this family: 3(5)-Ethyl-5(3)-phenylpyrazole.
The notation "3(5)-Ethyl-5(3)-phenylpyrazole" signifies the existence of two tautomeric forms, 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole, which can readily interconvert. This tautomerism is a key feature of N-unsubstituted pyrazoles and influences their chemical reactivity and biological interactions. This guide will delve into the chemical structure, physicochemical properties, a detailed synthesis protocol, and the potential applications of this versatile molecule, providing a comprehensive resource for researchers in the field.
Chemical Structure and Properties
The fundamental structure of 3(5)-Ethyl-5(3)-phenylpyrazole consists of a pyrazole ring substituted with an ethyl group and a phenyl group. The tautomerism arises from the migration of the proton between the two nitrogen atoms of the pyrazole ring.
Tautomerism of 3(5)-Ethyl-5(3)-phenylpyrazole
Caption: Tautomeric equilibrium of 3(5)-Ethyl-5(3)-phenylpyrazole.
Physicochemical Properties
While specific experimental data for 3(5)-Ethyl-5(3)-phenylpyrazole is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value | Source/Analogue |
| Molecular Formula | C₁₁H₁₂N₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| CAS Number | 141665-22-7 | [1] |
| Appearance | Expected to be a crystalline solid or an oil | General observation for similar pyrazoles |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | General properties of pyrazole derivatives |
Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole
The most common and efficient method for the synthesis of pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] For the synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole, the logical precursors are 1-phenyl-1,3-pentanedione and hydrazine hydrate.
Reaction Scheme
Caption: Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole.
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous pyrazole derivatives.
Materials:
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1-phenyl-1,3-pentanedione
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Hydrazine hydrate (or hydrazine sulfate/hydrochloride with a base)
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Ethanol (or acetic acid as solvent)
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Hydrochloric acid (for workup, if necessary)
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Sodium bicarbonate solution (for workup)
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer and hotplate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-pentanedione (1 equivalent) in ethanol.
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. The addition may be exothermic, so cooling in an ice bath might be necessary to control the temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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To the residue, add distilled water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate).
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Causality Behind Experimental Choices:
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Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove. Acetic acid can also be used and can catalyze the reaction, but may require a more thorough basic wash during workup.
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Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure the complete consumption of the more valuable dicarbonyl compound.
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Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
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Workup: The aqueous workup is designed to remove any unreacted hydrazine, salts, and other water-soluble impurities. The basic wash neutralizes any acidic byproducts or remaining acidic solvent.
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Purification: Column chromatography or recrystallization is essential to obtain the pure tautomeric mixture of 3(5)-Ethyl-5(3)-phenylpyrazole, free from starting materials and any side products.
Spectroscopic Characterization (Predicted)
As direct spectroscopic data for 3(5)-Ethyl-5(3)-phenylpyrazole is scarce, the following predictions are based on the known spectral data of the closely related analogue, 3,5-diethyl-1-phenyl-1H-pyrazole.[2]
¹H NMR Spectroscopy
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Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5 protons.
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Pyrazole Ring Proton: A singlet around δ 6.1-6.3 ppm, integrating to 1 proton.
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Ethyl Group (CH₂): A quartet around δ 2.6-2.8 ppm, integrating to 2 protons, with coupling to the methyl protons.
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Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm, integrating to 3 protons, with coupling to the methylene protons.
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NH Proton: A broad singlet, which may be observed over a wide range of chemical shifts (often δ 10-13 ppm) or may not be visible due to exchange.
¹³C NMR Spectroscopy
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Aromatic Carbons (Phenyl Group): Several signals in the region of δ 125-140 ppm.
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Pyrazole Ring Carbons:
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C3 and C5: Signals in the range of δ 140-155 ppm. Due to tautomerism, these may appear as averaged signals or as two distinct signals depending on the solvent and temperature.
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C4: A signal around δ 103-105 ppm.
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Ethyl Group (CH₂): A signal in the range of δ 20-25 ppm.
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Ethyl Group (CH₃): A signal in the range of δ 13-15 ppm.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 172. Key fragmentation patterns for phenylpyrazoles typically involve the loss of N₂ and subsequent rearrangements of the phenyl and ethyl groups.
Infrared (IR) Spectroscopy
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N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
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C=C and C=N Stretches (Aromatic and Pyrazole Rings): Strong absorptions in the region of 1450-1600 cm⁻¹.
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C-H Bending (Aromatic): Bands in the region of 690-900 cm⁻¹, indicative of the substitution pattern on the phenyl ring.
Biological and Medicinal Significance
While specific biological studies on 3(5)-Ethyl-5(3)-phenylpyrazole are not widely published, the pyrazole scaffold is of immense importance in drug discovery. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including:
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Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.
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Antimicrobial and Antifungal: The pyrazole nucleus is a common feature in compounds developed to combat microbial and fungal infections.
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Anticancer: Numerous pyrazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.
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Anticonvulsant and CNS Activity: The pyrazole ring is present in several compounds that modulate central nervous system activity.
Given these established activities of the pyrazole core, 3(5)-Ethyl-5(3)-phenylpyrazole represents a valuable scaffold for further chemical modification and biological evaluation in drug discovery programs.
Conclusion
3(5)-Ethyl-5(3)-phenylpyrazole is a fascinating heterocyclic compound characterized by its tautomeric nature and its potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through well-established methods, and its structural and spectroscopic properties can be confidently predicted based on closely related analogues. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this and other substituted pyrazoles. Further investigation into the specific biological activities of 3(5)-Ethyl-5(3)-phenylpyrazole is warranted and could lead to the discovery of novel therapeutic agents.
References
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
